molecular formula C13H18N2O2 B2463541 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one CAS No. 1903625-39-7

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one

Cat. No.: B2463541
CAS No.: 1903625-39-7
M. Wt: 234.299
InChI Key: XSYPWPHQKXYLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a synthetic organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a pentanone chain

Scientific Research Applications

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one has several scientific research applications:

Preparation Methods

The synthesis of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one typically involves multiple steps, starting with the preparation of the pyridin-3-yloxy intermediate. This intermediate is then reacted with azetidine under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3-pyridin-3-yloxyazetidin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-3-6-13(16)15-9-12(10-15)17-11-5-4-7-14-8-11/h4-5,7-8,12H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYPWPHQKXYLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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